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Compound of Interest

5-Bromo-4-methylpyridine-2,3-
Compound Name:
diamine

Cat. No.: B1278292

Disclaimer: Direct, publicly available spectroscopic data (NMR, MS, IR) for 5-Bromo-4-
methylpyridine-2,3-diamine is limited. This guide therefore presents a comprehensive
analysis of a closely related isomer, 2-Amino-5-bromo-4-methylpyridine, to provide
researchers, scientists, and drug development professionals with a valuable reference for the
spectroscopic characterization of this class of compounds. The experimental methodologies
described are broadly applicable to substituted pyridine derivatives.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science.
Their utility often stems from the precise arrangement of functional groups, which dictates their
biological activity and physical properties. 5-Bromo-4-methylpyridine-2,3-diamine and its
iIsomers, such as 2-Amino-5-bromo-4-methylpyridine, are key intermediates in the synthesis of
kinase inhibitors and other therapeutic agents. A thorough understanding of their structure and
purity, confirmed by spectroscopic methods, is paramount for their application.

This technical guide details the nuclear magnetic resonance (NMR), mass spectrometry (MS),
and infrared (IR) spectroscopic data for 2-Amino-5-bromo-4-methylpyridine. It includes detailed
experimental protocols and visual workflows to aid in the characterization of these and similar
molecules.
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Spectroscopic Data Summary

The following sections summarize the key spectroscopic data obtained for 2-Amino-5-bromo-4-

methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopic Data of 2-Amino-5-bromo-4-methylpyridine

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
8.08 Singlet 1H H-6 (Pyridine)
6.41 Singlet 1H H-3 (Pyridine)
4.48 Singlet 2H -NHz (Amino)
2.28 Singlet 3H -CHs (Methyl)

Note: Data acquired in deuterated chloroform (CDCIs).

13C NMR Spectroscopic Data

Explicit $3C NMR data for 2-Amino-5-bromo-4-methylpyridine is not readily available in the

public domain. However, analysis of related pyridine derivatives suggests the following

expected chemical shift regions:

Functional Group

Expected Chemical Shift (6, ppm)

Pyridine C-Br 110 - 125

Pyridine C-NH:z 155 - 165

Pyridine C-CHs 145 - 155

Pyridine CH 110 - 140

Methyl C 15 - 25
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Mass Spectrometry (MS)

Mass spectrometry of 2-Amino-5-bromo-4-methylpyridine confirms the molecular weight and
reveals a characteristic isotopic pattern due to the presence of bromine.

m/z Value lon Description

188 [M+H]* Protonated molecular ion

Molecular ion exhibiting the
186/188 e characteristic ~1:1 isotopic
pattern for bromine (7°Br and

81Br)

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-5-bromo-4-methylpyridine provides information on its
functional groups and molecular vibrations.[1]

Wavenumber (cm~—2) Vibrational Mode

3400 - 3300 N-H stretching (amino group)

3150 - 2850 C-H stretching (aromatic and methyl)
1600 - 1450 C=C and C=N ring stretching (pyridine)
1450 - 1350 C-H bending (methyl group)

1150 - 900 C-H in-plane and out-of-plane bending
Below 700 C-Br stretching

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic
data.

NMR Spectroscopy (General Protocol)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_2_Amino_5_bromo_4_methylpyridine_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:

Weigh 5-10 mg of the organic compound into a clean, dry vial.

Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Gently agitate the vial to ensure the sample is fully dissolved.

If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR
tube.

The final solution depth in the NMR tube should be approximately 4-5 cm.

Data Acquisition:

 Insert the NMR tube into the spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to optimize its homogeneity and achieve high resolution.
e Tune the probe for the desired nucleus (*H or 13C) to maximize signal-to-noise.

e Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time,
relaxation delay). For quantitative *H NMR, a longer relaxation delay (5x the longest T
relaxation time) is necessary. For 13C NMR, broadband proton decoupling is typically used to
simplify the spectrum.

Mass Spectrometry (Electrospray lonization - ESI)

Sample Preparation:

e Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a
concentration of approximately 1 mg/mL.

» Dilute the stock solution with the same solvent to a final concentration of 1-10 pug/mL.

Data Acquisition:
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« Infuse the sample solution into the ESI source at a constant flow rate.

e Set the mass spectrometer to acquire data in positive or negative ion mode, depending on
the analyte's properties. For aminopyridines, positive ion mode is generally preferred.

e Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and
potential fragment ions.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

Place a small amount of the solid sample (approximately 1-2 mg) in an agate mortar.

Add about 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder.

Thoroughly grind and mix the sample and KBr to create a homogeneous dispersion.

Transfer the mixture to a pellet die and apply pressure (approximately 8-10 tons) using a
hydraulic press to form a thin, transparent pellet.

Data Acquisition:
e Record a background spectrum of a pure KBr pellet.
o Place the sample pellet in the spectrometer's sample holder.

e Acquire the sample spectrum over the desired range (e.g., 4000—-400 cm~1) with a suitable
resolution (typically 4 cm~1). Co-adding multiple scans (e.g., 32 or 64) will improve the
signal-to-noise ratio.

o The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the
characterization of a novel substituted pyridine compound.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.
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Caption: Logical relationship between spectroscopic technigues and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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